
CID 9820661
概要
説明
CID 9820661 is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core and a sulfinyl group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 9820661 involves multiple steps, starting with the preparation of the benzimidazole core. This is typically achieved through the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions. The sulfinyl group is then introduced via oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and subsequent purification steps, including crystallization and filtration, to isolate the final product.
化学反応の分析
Types of Reactions
CID 9820661 undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzimidazole derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
科学的研究の応用
CID 9820661 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including gastrointestinal disorders and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of CID 9820661 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which can result in therapeutic benefits.
類似化合物との比較
Similar Compounds
Omeprazole: Another benzimidazole derivative with similar therapeutic applications.
Lansoprazole: Shares structural similarities and is used for similar medical purposes.
Pantoprazole: Another related compound with comparable effects and uses.
Uniqueness
CID 9820661 is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. These differences make it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C17H19N3NaO3S |
|---|---|
分子量 |
368.4 g/mol |
InChI |
InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1 |
InChIキー |
HVAJOLFRLWQQQL-JIDHJSLPSA-N |
異性体SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

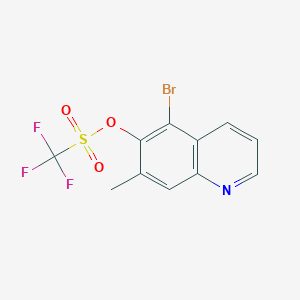


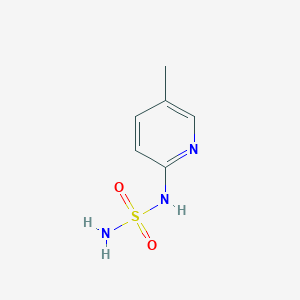
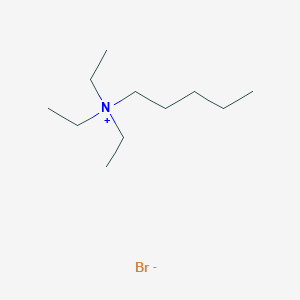
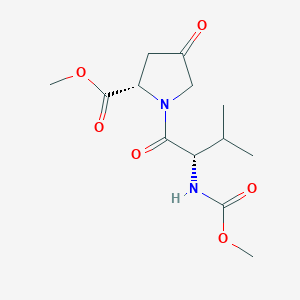
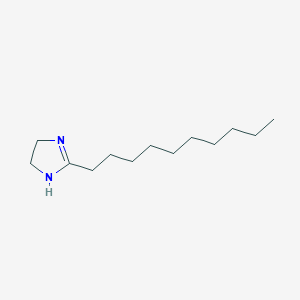


![4-Dimethylamino-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8508224.png)
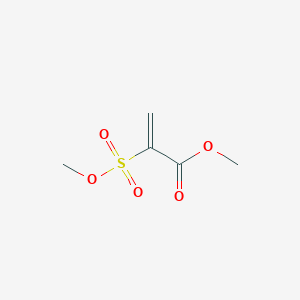
![1H-Indole-6-acetic acid, 1-(aMinocarbonyl)-3-[[[(1R,3S,5R)-3-[[[(3-chloro-2-fluorophenyl)Methyl]aMino]carbonyl]-2-azabicyclo[3.1.0]hex-2-yl]carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B8508233.png)
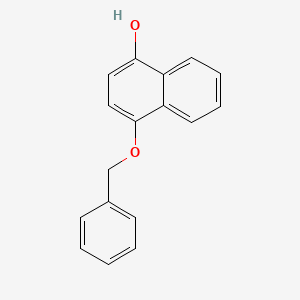
![4-chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8508243.png)
